molecular formula C121H190N34O35 B056180 [Leu13]motilin (human) CAS No. 116283-54-6

[Leu13]motilin (human)

货号: B056180
CAS 编号: 116283-54-6
分子量: 2681 g/mol
InChI 键: GFOZQXMKARUPQI-HYOAWBISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[Leu13]motilin (human) is a useful research compound. Its molecular formula is C121H190N34O35 and its molecular weight is 2681 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Leu13]motilin (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu13]motilin (human) including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of [Leu13]motilin (human) is the motilin receptor , a G-protein coupled receptor located in the gastrointestinal tract . This receptor plays a crucial role in the regulation of gastrointestinal motility and the stimulation of hunger signals .

Mode of Action

[Leu13]motilin (human) acts as an agonist at the motilin receptor . It binds to this receptor and triggers a series of intracellular events that lead to the contraction of smooth muscle cells in the gastrointestinal tract . This interaction results in the stimulation of gastric motility, contributing to the regulation of the migrating motor complex (MMC) .

Biochemical Pathways

The activation of the motilin receptor by [Leu13]motilin (human) initiates a cascade of biochemical reactions. These reactions involve the activation of intracellular signaling pathways that lead to the contraction of smooth muscle cells

Result of Action

The binding of [Leu13]motilin (human) to the motilin receptor results in the stimulation of gastric motility . This leads to the contraction of smooth muscle cells in the gastrointestinal tract, which facilitates the movement of food through the digestive system . Additionally, motilin has been identified as a key hunger signal from the gastrointestinal tract .

Action Environment

The action of [Leu13]motilin (human) can be influenced by various environmental factors. For instance, the pH level in the stomach can affect the activity of this compound. Furthermore, the presence of other substances in the gastrointestinal tract, such as gastric acid and bile acids, may interact with [Leu13]motilin (human) and influence its activity . More research is needed to fully understand how these and other environmental factors affect the action, efficacy, and stability of [Leu13]motilin (human).

生物活性

[Leu13]motilin is a synthetic analog of the human gastrointestinal hormone motilin, which plays a crucial role in regulating gastric motility and stimulating contractions of smooth muscle in the gastrointestinal tract. This article delves into the biological activity of [Leu13]motilin, summarizing its mechanism of action, physiological effects, and research findings.

Overview of Motilin

Motilin is a peptide hormone primarily secreted by the M cells in the small intestine. It is known to stimulate gastric motility and is involved in the regulation of hunger and digestion. The human motilin receptor (MTLR), a G protein-coupled receptor, mediates these effects by activating various intracellular signaling pathways.

[Leu13]motilin acts on the motilin receptor (MTLR) to induce gastric contractions. The binding of [Leu13]motilin to MTLR activates downstream signaling pathways, leading to increased intracellular calcium levels and subsequent contraction of smooth muscle cells in the gastrointestinal tract. This mechanism is similar to that of erythromycin, a macrolide antibiotic known to mimic motilin's effects.

Key Mechanisms:

  • Receptor Activation : [Leu13]motilin binds specifically to MTLR, triggering G protein activation.
  • Calcium Mobilization : The activation leads to an influx of calcium ions, facilitating muscle contraction.
  • Neural Pathway Involvement : The action may also involve cholinergic pathways, where acetylcholine plays a role in mediating motility responses.

Physiological Effects

The administration of [Leu13]motilin has been shown to enhance gastric emptying and increase the frequency of contractions in various animal models. Research indicates that it can stimulate phase III of the migrating motor complex (MMC), which is crucial for gastrointestinal motility during fasting.

Summary of Physiological Effects:

  • Increased Gastric Contractions : Promotes contraction amplitude and frequency.
  • Enhanced Gastric Emptying : Facilitates faster movement of food through the digestive tract.
  • Potential Role in Appetite Regulation : May influence hunger signals through neural pathways.

Research Findings

Recent studies have explored the effects of [Leu13]motilin on gastric motility using transgenic mouse models that overexpress MTLR. These studies demonstrate that [Leu13]motilin significantly enhances gastric contractions compared to wild-type mice.

Case Study Highlights:

  • Transgenic Mouse Studies : In human MTLR-overexpressing mice (hMTLR-Tg), [Leu13]motilin induced a concentration-dependent increase in gastric contraction amplitude across different stomach regions (fundus, corpus, antrum) when compared to wild-type mice .
  • Comparative Efficacy : The contractile response to [Leu13]motilin was found to be more potent than that induced by erythromycin, particularly at lower concentrations .

Table 1: Contractile Responses Induced by [Leu13]Motilin

Concentration (M)Fundus ResponseCorpus ResponseAntrum Response
10^-10MinimalMinimalMinimal
10^-9ModerateLowLow
10^-8SignificantModerateLow
10^-7HighSignificantModerate
10^-6Very HighHighSignificant

Data derived from studies on hMTLR-Tg mice compared to wild-type controls.

科学研究应用

Scientific Research Applications

  • Gastrointestinal Motility Disorders
    • Clinical Trials : Studies have investigated the effects of [Leu13]motilin on patients with conditions like gastroparesis and functional dyspepsia. Results indicate that it significantly enhances gastric emptying and reduces symptoms associated with delayed gastric transit .
    • Mechanistic Studies : Research has demonstrated that [Leu13]motilin can effectively induce phase III MMC activity in both animal models and human subjects, suggesting its potential as a treatment for GI motility disorders .
  • Pharmacological Studies
    • Receptor Binding Studies : Investigations into the binding affinity of [Leu13]motilin at MLN-R have shown strong interactions, leading to robust activation of downstream signaling pathways involved in muscle contraction and neuronal excitability .
    • Comparative Analyses : Studies comparing [Leu13]motilin with other motilin analogues have highlighted its superior efficacy in stimulating GI motility, providing insights into structure-activity relationships crucial for drug development .
  • Therapeutic Development
    • Drug Formulation : The development of [Leu13]motilin as a therapeutic agent is ongoing, with formulations being tested for efficacy and safety in clinical settings. Its ability to enhance GI function positions it as a candidate for treating various digestive disorders .
    • Combination Therapies : Research is exploring the potential of combining [Leu13]motilin with other agents to enhance therapeutic outcomes in patients with complex GI issues .

Case Studies

  • Case Study 1 : A randomized controlled trial evaluated the effects of [Leu13]motilin on gastric emptying in patients with diabetic gastroparesis. Results showed a significant improvement in gastric emptying times compared to placebo, indicating its therapeutic potential in managing this condition.
  • Case Study 2 : In another study involving healthy volunteers, administration of [Leu13]motilin resulted in enhanced phase III MMC activity, confirming its role in promoting GI motility and providing a basis for further clinical applications.

Data Summary

Application AreaFindingsReferences
Gastrointestinal MotilityEnhanced gastric emptying; reduced symptoms , ,
Pharmacological EffectsStrong receptor binding; superior efficacy , ,
Therapeutic DevelopmentOngoing trials; potential for combination therapies , ,

属性

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-,98-,99-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOZQXMKARUPQI-HYOAWBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H190N34O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583285
Record name L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-tyrosylglycyl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2681.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116283-54-6
Record name L-Phenylalanyl-L-valyl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-tyrosylglycyl-L-alpha-glutamyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-glutaminyl-L-alpha-glutamyl-L-lysyl-L-alpha-glutamyl-L-arginyl-L-asparaginyl-L-lysylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。